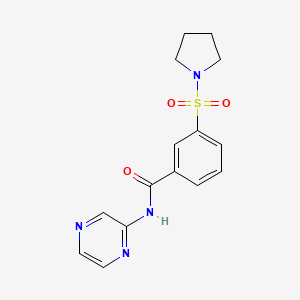

![molecular formula C19H18F3N3 B6420750 N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine CAS No. 881932-81-6](/img/structure/B6420750.png)

N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline derivatives are of great importance to chemists and biologists as they are found in a large variety of naturally occurring compounds and also chemically useful molecules having diverse biological activities . Changes in their structure have offered a high degree of diversity which is useful for the development of new therapeutic agents having improved potency .

Synthesis Analysis

A series of substituted N - (quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of resulting amine with different aryl isocyanates .Molecular Structure Analysis

The dihedral angle between the planes of the quinoline and phenylenediamine rings in the synthesized compound is 178.9(3) .Chemical Reactions Analysis

The synthesis of these compounds typically involves the condensation of the N1, N1 -diethyl-p-phenylenediamine and 2-quinolinecarboxaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, the LUMO- HOMO energy gap is found to be 3.3080 eV .Scientific Research Applications

Antimalarial Activity

Quinoline derivatives are known for their antimalarial activity. They form an important class of heterocyclic compounds for new drug development .

Anticancer Activity

Quinoline derivatives have been found to exhibit anticancer properties. They can be used in the development of new therapeutic agents .

Antibacterial Activity

The quinoline nucleus is known to have antibacterial properties. This makes it a potential candidate for the development of new antibacterial drugs .

Antifungal Activity

Quinoline derivatives also exhibit antifungal properties. They can be used in the development of antifungal drugs .

Anti-inflammatory Activity

The quinoline nucleus has been found to have anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs .

Analgesic Activity

Quinoline derivatives are known to have analgesic properties. They can be used in the development of new pain-relieving drugs .

Mechanism of Action

Future Directions

The development of novel agents that offer effective treatment against pathogens is an urgent need . Quinoline derivatives have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase PDGF-RTK inhibition, and anti-HIV and antitubercular agents . Therefore, the future directions could involve further exploration of the therapeutic potential of such compounds.

properties

IUPAC Name |

4-N,4-N-dimethyl-1-N-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3/c1-12-10-17(24-14-5-7-15(8-6-14)25(2)3)16-9-4-13(19(20,21)22)11-18(16)23-12/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKGODGPBWJMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-YL]benzene-1,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(piperidine-1-sulfonyl)benzamide](/img/structure/B6420669.png)

![4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B6420683.png)

![N-(4-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420691.png)

![N-pentyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420693.png)

![3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420695.png)

![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6420709.png)

![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)

![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)

![methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B6420757.png)

![methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate](/img/structure/B6420765.png)

![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420780.png)

![N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6420782.png)